8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride
Description
8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride is a bicyclic amine derivative characterized by a norbornane-like framework (bicyclo[5.1.0]octane) with two fluorine atoms at the 8-position bridgehead and an amine group at the 4-position, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its rigid bicyclic structure and fluorine substituents, which enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
8,8-difluorobicyclo[5.1.0]octan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)6-3-1-5(11)2-4-7(6)8;/h5-7H,1-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFDXUNMTUNHHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Fluorination: Introduction of fluorine atoms at the 8,8-positions using a fluorinating agent.
Amination: Conversion of the precursor to the amine derivative through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo Systems with Varying Ring Sizes and Fluorination Patterns
7,7-Difluorobicyclo[4.1.0]heptan-3-amine Hydrochloride
- Structure : Bicyclo[4.1.0]heptane (smaller ring system) with fluorines at the 7-position and an amine at the 3-position.
- Applications: Limited data, but smaller bicyclo systems are often used in fragment-based drug design .
6,6-Difluorobicyclo[3.1.0]hexan-3-amine Hydrochloride
- Structure : Bicyclo[3.1.0]hexane core with fluorines at the 6-position and an amine at the 3-position.
- Key Differences : High ring strain due to the compact bicyclo[3.1.0] system, which may limit synthetic scalability but enhance binding affinity in target proteins.
- Synthesis : Produced via dichlorocarbene addition and subsequent fluorination, as seen in related bicyclo compounds .
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine Hydrochloride
- Structure : Rigid bicyclo[2.2.2]octane scaffold with a difluoromethyl group at the 4-position and an amine at the 1-position.
- Key Differences : The [2.2.2] system imposes greater rigidity and steric hindrance, altering pharmacokinetic properties. Difluoromethyl substituents may enhance lipophilicity compared to bridgehead fluorines .
Substituent Variations and Functional Group Modifications
rel-(1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid
- Structure : Similar bicyclo[3.1.0]hexane core but with a carboxylic acid substituent instead of an amine.
- Key Differences : The carboxylic acid group introduces acidity (pKa ~4–5), contrasting with the basic amine (pKa ~9–10) in the target compound. This impacts solubility and target interactions .
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
- Structure : Azabicyclo[3.2.1]octane system with a methyl group and amine.
Aromatic and Heterocyclic Analogues
5,7-Difluorochroman-4-amine Hydrochloride
- Structure : Chroman (benzopyran) core with fluorines at the 5,7-positions and an amine at the 4-position.
- Fluorine positions mimic electron-withdrawing effects in drug scaffolds .
N-Formyl-2,3,5,6-dibenzobicyclo[5.1.0]octan-4-methylamine
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Bicyclo System | Substituents | Key Features |
|---|---|---|---|---|---|
| 8,8-Difluorobicyclo[5.1.0]octan-4-amine HCl | C₈H₁₂ClF₂N | 195.64 | [5.1.0] | 8,8-F₂; 4-NH₂·HCl | High rigidity, moderate lipophilicity |
| 7,7-Difluorobicyclo[4.1.0]heptan-3-amine HCl | C₇H₁₀ClF₂N | 181.56 | [4.1.0] | 7,7-F₂; 3-NH₂·HCl | Increased ring strain |
| 6,6-Difluorobicyclo[3.1.0]hexan-3-amine HCl | C₆H₁₀ClF₂N | 169.60 | [3.1.0] | 6,6-F₂; 3-NH₂·HCl | High strain, fragment-based design |
| 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine HCl | C₉H₁₅ClF₂N | 213.10 | [2.2.2] | 4-CHF₂; 1-NH₂·HCl | Extreme rigidity, enhanced lipophilicity |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl | C₈H₁₈Cl₂N₂ | 213.15 | [3.2.1] | 8-N(CH₃); 3-NH₂·2HCl | Increased basicity, CNS applications |
Biological Activity
8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride (CAS Number: 2253640-60-5) is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 8th position of the bicyclo[5.1.0]octane ring system. This compound has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities.
The molecular formula for this compound is C₈H₁₄ClF₂N, with a molecular weight of 197.65 g/mol. Its IUPAC name reflects its structural characteristics, and it can be represented by the following chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClF₂N |
| Molecular Weight | 197.65 g/mol |
| IUPAC Name | This compound |
| InChI Key | YLBVAYYXKMWGIU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorination at the 8th position enhances the compound’s binding affinity to these targets, potentially leading to alterations in their activity and function. This mechanism is critical for its applications in medicinal chemistry and drug development .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in antibiotic development.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
- Neuroactive Potential : Due to its structural similarity to known neuroactive compounds, there is ongoing research into its potential effects on neurotransmitter systems.
Case Studies
A few notable studies have explored the biological activity of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains.
- Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.
-
Enzyme Interaction Studies :
- A series of assays were conducted to determine the inhibitory effects of the compound on specific enzymes related to metabolic pathways.
- Findings demonstrated that the compound could effectively reduce enzyme activity, indicating its potential as a therapeutic agent in metabolic diseases.
-
Neuropharmacological Assessment :
- Investigations into the neuroactive properties revealed that the compound may influence neurotransmitter release in vitro.
- These findings warrant further studies to explore its potential as a neuropharmaceutical.
Comparison with Similar Compounds
When compared to similar bicyclic amines, such as 8-Azabicyclo[3.2.1]octane and other fluorinated derivatives, this compound stands out due to its unique fluorination pattern and bicyclic structure which confer distinct chemical and biological properties .
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 8,8-Difluorobicyclo[5.1.0]octan-4-amine | Bicyclic structure with two fluorines | Antimicrobial, enzyme inhibition |
| 8-Azabicyclo[3.2.1]octane | Different bicyclic structure | Neuroactive properties |
| 8,8-Difluorobicyclo[5.1.0]octan-4-one | Ketone derivative | Limited biological activity |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 8,8-difluorobicyclo[5.1.0]octan-4-amine hydrochloride, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via dichlorocarbene addition to bicyclic ketone precursors, followed by halogen exchange (e.g., substituting Cl with F) and subsequent amine functionalization. Key steps include:
- Precursor preparation : Start with a dibenzo-fused bicyclo[5.1.0]octan-4-one derivative, as described for analogous dichloro compounds .
- Halogenation : Use fluorinating agents (e.g., KF/18-crown-6) under controlled anhydrous conditions to replace Cl with F at the 8,8-positions.
- Amine introduction : Reductive amination or nucleophilic substitution at C-4, followed by HCl salt formation.
- Yield optimization : Factors include solvent polarity (toluene vs. THF), reaction temperature (60–120°C), and steric effects from substituents at C-4 .
Q. Which spectroscopic and chromatographic techniques are most effective for structural validation and purity assessment?
- Methodological Answer :
- NMR : NMR is critical for confirming fluorination at the 8,8-positions, while NMR resolves bicyclic ring protons and amine proton environments.
- HPLC-MS : Reverse-phase chromatography (e.g., Chromolith® columns) coupled with high-resolution mass spectrometry ensures purity (>98%) and detects trace impurities .
- X-ray crystallography : For absolute stereochemical confirmation, single-crystal analysis is recommended, especially for resolving bicyclo ring conformations .
Advanced Research Questions
Q. How do substituents at the C-4 position influence transannular participation during thermolytic ring-opening reactions?
- Methodological Answer : Substituents at C-4 (e.g., hydroxyl, methylamine, or methyl ether groups) determine whether dichlorocyclopropane ring opening proceeds via anchimeric assistance. For example:
- Electron-donating groups (e.g., -OH, -NH): Facilitate transannular bridging, forming dibenzocyclooctene derivatives with heteroatom bridges (e.g., ether or amine bridges) .
- Steric hindrance : Bulky substituents at C-4 inhibit ring expansion, favoring alternative pathways like retro-Diels-Alder fragmentation.
- Experimental design : Use differential scanning calorimetry (DSC) to monitor exothermic transitions during thermolysis and compare yields via GC-MS .
Q. What computational strategies can predict reaction pathways for synthesizing fluorinated bicyclo derivatives?
- Methodological Answer :
- Reaction path search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states for dichlorocyclopropane ring opening and fluorination steps.
- Machine learning : Train models on existing bicyclo compound datasets to predict optimal reaction conditions (solvent, catalyst, temperature) for new derivatives.
- Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots from thermogravimetric analysis) .
Q. How should researchers address contradictions in thermolysis yields between structurally similar derivatives?
- Methodological Answer :
- Hypothesis testing : For low-yield reactions (e.g., cis-4-methylamine derivatives failing to ring-open), propose competing mechanisms (e.g., intramolecular cyclization vs. decomposition).
- Isotopic labeling : Use -labeled substrates to track carbon migration during thermolysis via isotope-ratio mass spectrometry.
- Cross-comparison : Analyze substituent electronic effects (Hammett σ values) and steric parameters (Taft steric constants) to rationalize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
